molecular formula C12H24N2O2 B1337168 1-Boc-4-isopropylpiperazine CAS No. 741287-46-7

1-Boc-4-isopropylpiperazine

Cat. No. B1337168
Key on ui cas rn: 741287-46-7
M. Wt: 228.33 g/mol
InChI Key: YKMBNBXUPNOYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622471B2

Procedure details

Acetone (1.47 mL) and 10% palladium-carbon (50% wet, 186 mg) were added to piperazine-1-carboxylic acid tert-butyl ester (1.862 g) in methanol (20 mL), and the resultant mixture was stirred in a hydrogen atmosphere at room temperature for 10 hours. Acetone (1.47 mL) was added thereto, and the mixture was stirred in a hydrogen atmosphere at room temperature for 36 hours. The catalyst was filtered off. The solvent was evaporated under reduced pressure, to thereby give the title compound as an oily product (2.253 g, 98%).
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
1.862 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
186 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[C:5]([O:9][C:10]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)=[O:11])([CH3:8])([CH3:7])[CH3:6].[H][H]>CO.[C].[Pd]>[C:5]([O:9][C:10]([N:12]1[CH2:17][CH2:16][N:15]([CH:2]([CH3:4])[CH3:1])[CH2:14][CH2:13]1)=[O:11])([CH3:8])([CH3:6])[CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
1.47 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.862 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
186 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.47 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.253 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.